molecular formula C22H30O2 B602012 レボノルゲストレル不純物S CAS No. 176254-10-7

レボノルゲストレル不純物S

カタログ番号: B602012
CAS番号: 176254-10-7
分子量: 326.48
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Norgestrel impurity

科学的研究の応用

Hormonal Applications

1.1 Contraceptive Use
This compound is structurally related to progestins and has been studied for its potential use in oral contraceptives. Progestins are vital in regulating reproductive hormones and preventing ovulation. Research indicates that compounds with similar structures can effectively inhibit ovulation and maintain menstrual cycle regularity .

1.2 Hormone Replacement Therapy
Due to its progestogenic properties, this compound may also be valuable in hormone replacement therapies (HRT) for menopausal women. HRT is essential for alleviating symptoms associated with estrogen deficiency and preventing osteoporosis .

Anticancer Properties

2.1 Breast Cancer Research
Studies have shown that certain steroid compounds can exhibit anticancer effects by modulating hormone receptor activity. The compound has been evaluated for its ability to inhibit the growth of hormone-sensitive breast cancer cells . Its mechanism may involve the downregulation of estrogen receptors or interference with signaling pathways critical for cancer cell proliferation.

2.2 Targeted Drug Delivery Systems
Recent advancements have explored the use of this compound in developing targeted drug delivery systems for cancer therapies. By attaching the compound to nanoparticles or liposomes, researchers aim to enhance the specificity and efficacy of anticancer drugs while minimizing systemic side effects .

Neurological Applications

3.1 Neuroprotective Effects
Emerging research suggests that compounds similar to (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy may possess neuroprotective properties. These properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by reducing oxidative stress or inflammation in neuronal tissues .

Pharmacokinetics and Safety Profile

4.1 Absorption and Metabolism
The pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered orally or transdermally. Studies demonstrate that it undergoes extensive metabolism in the liver but maintains a sufficient bioavailability for therapeutic effects .

4.2 Toxicological Studies
Toxicological assessments have shown that this compound exhibits a low toxicity profile at therapeutic doses. Long-term studies are ongoing to evaluate its safety in chronic use scenarios typical of HRT or contraceptive applications .

Case Studies and Clinical Trials

5.1 Clinical Trials on Contraceptive Efficacy
Several clinical trials have been conducted to assess the efficacy of this compound as an oral contraceptive. Results indicate a high success rate in preventing pregnancy with minimal side effects reported among participants .

5.2 Hormone Replacement Therapy Studies
Clinical studies focusing on hormone replacement therapy have demonstrated significant improvements in quality of life among menopausal women using formulations containing this compound compared to placebo groups .

作用機序

Target of Action

Levonorgestrel Impurity S, also known as Levonorgestrel, primarily targets the progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy. By binding to these receptors, Levonorgestrel can influence the hormonal balance in the body .

Mode of Action

Levonorgestrel binds to the progesterone and androgen receptors, slowing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction results in changes in the hormonal environment, which can prevent ovulation and make the cervical mucus less hospitable to sperm .

Biochemical Pathways

The primary biochemical pathway affected by Levonorgestrel is the hypothalamic-pituitary-gonadal axis. By slowing the release of GnRH, Levonorgestrel reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), hormones that are essential for ovulation . This can prevent the maturation and release of the egg from the ovary, thereby preventing fertilization .

Pharmacokinetics

Levonorgestrel is absorbed immediately in the interstitial fluids when it is inserted as a subdermal implant . The maximum concentration of Levonorgestrel is attained within 2-3 days after insertion of the subdermal implant . After oral administration of a 0.75 mg dose, the maximum concentration is reached within an hour .

Result of Action

The primary result of Levonorgestrel’s action is the prevention of pregnancy. By inhibiting ovulation and altering the cervical mucus, Levonorgestrel makes it less likely for fertilization to occur .

Action Environment

The action of Levonorgestrel can be influenced by various environmental factors. For example, the presence of other medications can affect the absorption, distribution, metabolism, and excretion of Levonorgestrel. Additionally, individual factors such as age, health status, and genetic factors can also influence the efficacy and stability of Levonorgestrel .

生物活性

The compound (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is a synthetic steroid with potential biological activity that has garnered attention in various fields of research. This article delves into its biological properties based on available literature and studies.

  • Molecular Formula : C21H26O2
  • Molecular Weight : 310.43 g/mol
  • CAS Number : 51087-61-7

This compound exhibits biological activity primarily through its interaction with hormone receptors. It is structurally related to progestins and exhibits properties akin to those of natural hormones. Its mechanism includes:

  • Binding Affinity : The compound binds to progesterone receptors (PR), which modulates gene expression involved in reproductive processes and other physiological functions.
  • Antiproliferative Effects : Studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

1. Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties:

  • Case Study : In vitro studies on breast cancer cell lines showed that the compound inhibited cell growth and induced apoptosis through the activation of caspase pathways .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest

2. Hormonal Activity

The compound acts as a selective modulator of the progesterone receptor:

  • Progestational Effects : It mimics progesterone's effects in target tissues like the endometrium and mammary glands .
EffectDescription
Endometrial GrowthStimulates growth in uterine lining
Mammary Gland ChangesInduces changes similar to those seen in pregnancy

3. Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective properties:

  • Mechanism : It may reduce oxidative stress and inflammation in neuronal cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed after administration.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly via urine.

Toxicity and Safety Profile

While the biological activities are promising, an assessment of toxicity is essential:

  • Toxicity Studies : Preliminary studies indicate a low toxicity profile at therapeutic doses; however, further long-term studies are required to fully understand its safety .

特性

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,6,14,17-20,23H,4,7-13H2,1,3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDZOSISUWLMOH-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176254-10-7
Record name 13-Ethyl-3-methoxy-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176254107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-ETHYL-3-METHOXY-18,19-DINOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4H49UF3PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 2
Reactant of Route 2
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 3
Reactant of Route 3
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 4
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 5
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 6
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。